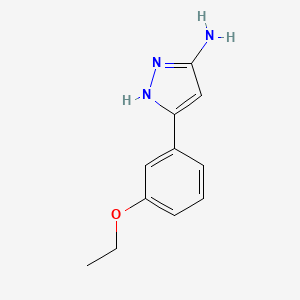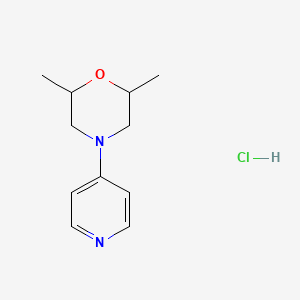
2,6-Dimethyl-4-(pyridin-4-yl)morpholine hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition in Engineering
One notable application of compounds related to 2,6-Dimethyl-4-(pyridin-4-yl)morpholine hydrochloride is in the field of corrosion inhibition. For example, a study by Das et al. (2017) demonstrated the use of Schiff base complexes, including a ligand similar to the specified compound, in protecting mild steel surfaces against corrosion. This research highlights the potential of such compounds in materials and corrosion engineering (Das et al., 2017).
Synthesis of Heterocyclic Compounds
Another application area is in the synthesis of heterocyclic compounds. Schmidt et al. (2007) investigated the reaction of pentafluoropyridine with nucleophilic heteroaromatics, including morpholine derivatives, leading to the formation of various substituted pyridines. Such synthetic pathways are significant in the development of new chemical entities in organic chemistry (Schmidt et al., 2007).
Potential in Pharmaceutical Research
In the pharmaceutical field, derivatives of 2,6-Dimethyl-4-(pyridin-4-yl)morpholine hydrochloride have been synthesized for various therapeutic investigations. For instance, a study conducted by Niedrich et al. (1986) synthesized a compound from pyrid-4-yl-malondialdehyde, showing the potential utility of related compounds in developing pharmaceutical agents (Niedrich et al., 1986).
Insecticidal Properties
Compounds related to 2,6-Dimethyl-4-(pyridin-4-yl)morpholine hydrochloride have also been explored for their insecticidal properties. Bakhite et al. (2014) synthesized various pyridine derivatives and tested their effectiveness against cowpea aphids, revealing potential applications in pest control (Bakhite et al., 2014).
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-pyridin-4-ylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-9-7-13(8-10(2)14-9)11-3-5-12-6-4-11;/h3-6,9-10H,7-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWNTLZQVWXJOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-(pyridin-4-yl)morpholine hydrochloride | |
CAS RN |
1171028-56-0 | |
| Record name | Morpholine, 2,6-dimethyl-4-(4-pyridinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171028-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Oxo-3-piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile](/img/structure/B1419258.png)
![2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1419260.png)
![3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1419261.png)
![N-[4-(difluoromethoxy)-3-methoxybenzyl]-N-methylamine hydrochloride](/img/structure/B1419266.png)
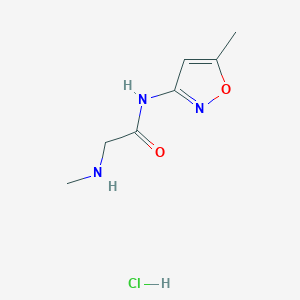
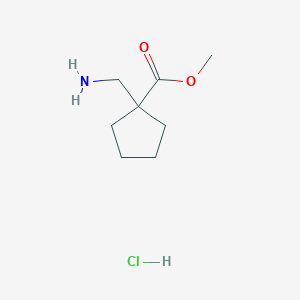
![2-(4-chlorobenzenesulfonyl)-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetonitrile](/img/structure/B1419271.png)
![{2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1419273.png)
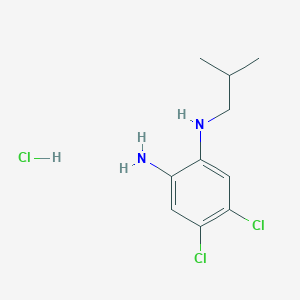
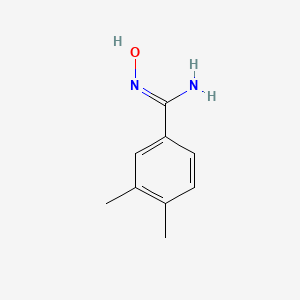
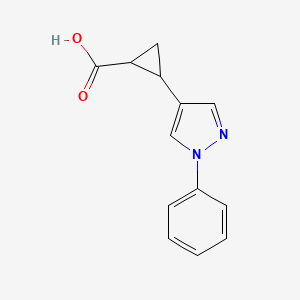

![2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride](/img/structure/B1419279.png)
